N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound characterized by the presence of an oxadiazole ring attached to a benzenesulfonamide moiety. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The unique structure of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide allows it to serve as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and materials with specific properties.
The compound is available from various chemical suppliers and has been the subject of numerous studies due to its biological activity and potential applications in drug discovery. It has been noted for its antimicrobial and antitubercular properties, making it relevant in both medicinal chemistry and industrial applications .
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is classified under sulfonamides due to the presence of a sulfonamide functional group (-SO2NH2) linked to a benzene ring. Additionally, it falls under the category of heterocyclic compounds due to the oxadiazole ring structure.
The synthesis of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide can be achieved through various methods. Two predominant synthetic routes include:
In practical applications, the synthesis may require specific conditions such as temperature control and the use of solvents like acetonitrile or dichloromethane. For example, during the synthesis involving amidoximes, it is crucial to maintain an inert atmosphere to prevent side reactions.
The molecular formula for N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is CHNOS. The structure consists of:
The arrangement of atoms gives rise to specific geometric and electronic properties that are essential for its biological activity.
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide can participate in various chemical reactions due to its functional groups:
In laboratory settings, these reactions often require specific catalysts or conditions (e.g., temperature or pH adjustment) to enhance yield and selectivity.
The mechanism by which N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide exhibits its biological activity involves several pathways:
Research indicates that this compound's mechanism may involve binding to specific targets within bacterial cells, disrupting their normal functions and ultimately leading to cell death.
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically appears as a white crystalline solid. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents such as methanol and dimethyl sulfoxide.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions during synthesis and application.
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide has several important applications:
The molecular architecture of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide integrates two privileged medicinal chemistry motifs: the benzenesulfonamide pharmacophore and the 1,2,4-oxadiazole heterocycle. This hybrid scaffold (molecular formula: C₈H₇N₃O₃S; molecular weight: 225.23 g/mol) exhibits distinctive physicochemical properties that enhance its druglikeness. The sulfonamide group (-SO₂NH-) provides a strong zinc-binding motif capable of anchoring to enzymatic active sites, particularly carbonic anhydrase isoforms, through coordination with the catalytic zinc ion [2]. Meanwhile, the 1,2,4-oxadiazole ring serves as a rigid planar connector that influences electron distribution across the molecule. Unlike its more aromatic 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole ring displays reduced aromaticity, behaving more like a conjugated diene system that enhances metabolic stability while maintaining hydrogen-bonding capabilities [9].
Table 1: Key Structural Features of N-(1,2,4-Oxadiazol-3-yl)benzenesulfonamide
Structural Element | Physicochemical Properties | Biological Implications |
---|---|---|
Benzenesulfonamide moiety | High polarity (logP ≈ 1.2); Strong hydrogen-bonding capacity | Zinc-binding capability in metalloenzyme active sites |
1,2,4-Oxadiazole ring | Reduced aromaticity (λmax ~245 nm); Planar conformation | Enhanced metabolic stability vs. ester/carbamate bioisosteres |
N-S linkage | Rotatable bond; Moderate dipole moment (≈4.5 Debye) | Conformational flexibility for target accommodation |
Molecular framework | Low molecular weight (225.23 g/mol); PSA ≈ 95 Ų | Favorable permeability and CNS penetration potential |
Electronic analysis reveals that the electron-withdrawing nature of both the sulfonamide and oxadiazole groups creates an electron-deficient region around the central linkage. This electronic profile facilitates π-stacking interactions with aromatic residues in enzyme binding pockets and enhances the compound's ability to participate in charge-transfer complexes [4]. The molecule's amphoteric character (pKa ≈ 8-10 for sulfonamide protonation) allows ionization state modulation under physiological conditions, contributing to both solubility and membrane permeability. X-ray crystallographic studies of analogs show the oxadiazole ring adopts a coplanar orientation with the phenyl ring in solid state, suggesting extended π-conjugation that stabilizes ligand-receptor complexes [8].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for carboxylic acid derivatives, addressing inherent metabolic instability while mimicking spatial geometry. This bioisosteric replacement confers significant advantages: (1) Enhanced hydrolytic stability against esterases and amidases compared to carboxylic esters or amides; (2) Maintenance of similar dipole moments (≈4.5 Debye) and hydrogen-bonding patterns to carbonyl-containing groups; (3) Improved passive membrane permeability due to reduced hydrogen-bond donor capacity; (4) Increased metabolic resistance to oxidative degradation [5] [10]. These properties explain the scaffold's emergence as a versatile building block in CNS-active agents, where metabolic stability and blood-brain barrier penetration are paramount [5].
Table 2: Bioisosteric Comparison of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Parameter | 1,2,4-Oxadiazole | Carboxylate Ester | Amide |
---|---|---|---|
Hydrolytic stability | Resistant to esterases | Highly susceptible | Moderately susceptible |
Dipole moment (Debye) | 4.3-4.8 | 1.8-2.2 | 3.5-4.0 |
Hydrogen-bond acceptors | 3 | 2 | 2 |
Metabolic vulnerability | Low (CYP450 oxidation) | High (hydrolysis) | Moderate (hydrolysis/oxidation) |
Aqueous solubility | Moderate (logS ≈ -3.5) | Low (logS ≈ -2.8) | Variable |
The evolutionary trajectory of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide derivatives originates from early sulfonamide antibiotics. The structural hybridization emerged when researchers recognized the limitations of classical sulfonamides, particularly their lack of isoform selectivity among carbonic anhydrase (CA) enzymes and susceptibility to resistance mechanisms. Initial efforts focused on modifying the sulfonamide tail with heterocyclic systems to exploit differential interactions within CA isoform binding pockets. The incorporation of 1,2,4-oxadiazole represented a rational bioisosteric strategy to replace metabolically labile groups while maintaining key pharmacophoric elements [4].
The bioisosteric rationale gained momentum following the discovery that 1,2,4-oxadiazole-containing compounds like quisqualic acid demonstrated significant CNS activity, suggesting favorable blood-brain barrier penetration. Medicinal chemists subsequently exploited this heterocycle as a carboxylic acid mimetic in protease inhibitors and receptor ligands. The specific fusion with benzenesulfonamide was pioneered in anticancer research when molecular modeling revealed the oxadiazole's nitrogen atoms could form critical hydrogen bonds with CA IX-specific residues (Asn62, Gln67) not present in off-target isoforms like CA II [2] [7]. This hybrid design yielded compounds with subnanomolar affinity for tumor-associated CA IX, representing a >1000-fold selectivity improvement over first-generation sulfonamides [2].
Table 3: Historical Development Milestones of 1,2,4-Oxadiazole-Sulfonamide Hybrids
Period | Development Stage | Key Advances | Representative Compounds |
---|---|---|---|
1990-2000 | Early heterocyclic sulfonamides | Isoform selectivity concepts | Valdecoxib, Celecoxib analogs |
2001-2010 | Rational bioisosteric design | Oxadiazole as carboxylic acid mimetic | Quisqualic acid-inspired derivatives |
2011-2015 | Targeted anticancer applications | CA IX/XII inhibition proof-of-concept | EVT-401 series; SLC-0111 analogs |
2016-Present | Multitargeting agents | Hybrid scaffolds for polypharmacology | OX27 (anticancer); AD-focused derivatives |
Recent innovations leverage this scaffold for multitarget drug discovery, particularly in oncology and neurodegenerative diseases. For example, structural optimization yielded compound OX27 (6.0 µM IC₅₀ against colorectal cancer cells) through strategic introduction of a thiophene substituent that enhances CA IX inhibition (IC₅₀ = 0.74 µM) while inducing apoptosis and ROS production [4] [7]. Simultaneously, Alzheimer's research has exploited the scaffold's ability to concurrently inhibit acetylcholinesterase (AChE IC₅₀ = 0.0158-0.121 µM) and monoamine oxidase-B (MAO-B), representing a promising approach for multifactorial diseases [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7